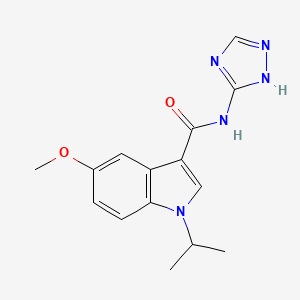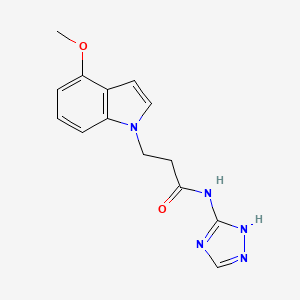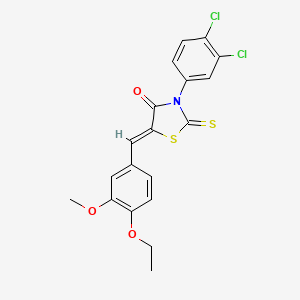![molecular formula C18H17N3O3S B12159477 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12159477.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a benzamide moiety. The compound’s structure also includes a dimethoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves the reaction of 2,4-dimethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dimethoxyphenyl-1,3,4-thiadiazole. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a thiadiazoline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets, such as enzymes and receptors .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In particular, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides .
Comparison with Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness: N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure is not commonly found in many other similar compounds, making it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)16(22)19-18-21-20-17(25-18)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |
InChI Key |
IBDFTKSOLROEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12159397.png)
![5-Ethyl-11-methyl-12-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12159405.png)
![N-(3,4-dimethoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159406.png)

![methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12159422.png)
![N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12159428.png)
![methyl 2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12159442.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide](/img/structure/B12159453.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159457.png)
![methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate](/img/structure/B12159461.png)

![N'~1~-[(3E)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12159484.png)

![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)
